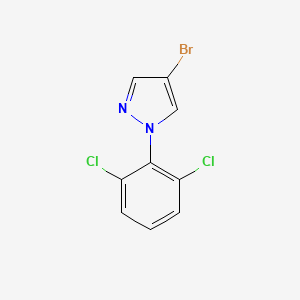

4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-(2,6-dichlorophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrCl2N2/c10-6-4-13-14(5-6)9-7(11)2-1-3-8(9)12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPBJDPMTMSMWPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)N2C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrCl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682047 | |

| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215205-65-4 | |

| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1215205-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: Properties, Synthesis, and Reactivity

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal building block for designing targeted therapeutics. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole .

This molecule is distinguished by three key structural features:

-

The Pyrazole Core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, providing a rigid and stable foundation.

-

The C4-Bromo Substituent: A reactive handle perfectly positioned for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.

-

The N1-(2,6-dichlorophenyl) Group: A sterically demanding and electron-withdrawing moiety. The ortho-dichloro substitution forces the phenyl ring to be nearly perpendicular to the pyrazole ring, a conformational constraint that can be crucial for tuning binding affinity and selectivity in drug candidates.[2][3]

The strategic combination of these features makes this compound a valuable intermediate for constructing complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity for researchers and drug development professionals.

Caption: Molecular structure of this compound.

PART 1: Physicochemical and Spectral Properties

Precise experimental data for this specific compound is not widely published. However, its properties can be reliably inferred from its constituent parts and data from closely related analogs.

Core Physical Properties

The data presented below is a combination of catalog information and estimations based on similar chemical structures.

| Property | Value | Source / Justification |

| CAS Number | 1215205-65-4 | [Cymit Quimica][4] |

| Molecular Formula | C₉H₅BrCl₂N₂ | [Cymit Quimica][4] |

| Molecular Weight | 291.96 g/mol | [Cymit Quimica][4] |

| Appearance | White to off-white solid | Inferred from analogs like 4-bromopyrazole.[1] |

| Melting Point | Not available (expected >100 °C) | Inferred from the high melting point of 4-bromopyrazole (93-96 °C) and the addition of a bulky aryl group.[5] |

| Boiling Point | Not available (expected >300 °C) | Inferred from the high boiling point of 4-bromopyrazole (250-260 °C) and increased molecular weight.[5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like Dichloromethane, Chloroform, Ethyl Acetate, and THF. | Typical for halogenated aromatic compounds. |

Predicted Spectral Characteristics

The following spectral data are predictions based on the molecule's structure and are intended to guide characterization efforts.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.6-7.8 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrazole ring.

-

δ 7.5-7.7 ppm (s, 1H): This singlet corresponds to the proton at the C3 position of the pyrazole ring. The precise chemical shifts for the C3 and C5 protons can vary but are expected to be distinct singlets.[6]

-

δ 7.4-7.6 ppm (m, 3H): This multiplet represents the three aromatic protons of the 2,6-dichlorophenyl ring. Due to the symmetrical substitution, a simpler pattern (a triplet for H4' and a doublet for H3'/H5') might be observed.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~140-145 ppm: Pyrazole C5.

-

δ ~135-140 ppm: Pyrazole C3.

-

δ ~130-138 ppm: Aromatic quaternary carbons (C1', C2', C6').

-

δ ~128-132 ppm: Aromatic CH carbons (C3', C4', C5').

-

δ ~95-100 ppm: Pyrazole C4 (carbon bearing the bromine atom).[5]

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~3100-3150: C-H stretching (aromatic).

-

~1550-1600: C=C and C=N stretching of the aromatic rings.

-

~1050-1100 & ~750-800: Strong C-Cl stretching bands.

-

~550-650: C-Br stretching.

-

-

Mass Spectrometry (MS-ESI):

-

[M+H]⁺: Expected at m/z ≈ 290.8, 292.8, 294.8. The characteristic isotopic pattern of one bromine and two chlorine atoms will be a definitive signature.

-

PART 2: Synthesis Methodology

The most reliable and versatile method for constructing the 1-aryl-pyrazole core is the Knorr Pyrazole Synthesis , which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[7][8] For the target molecule, a one-pot, two-step approach starting from a readily available 1,3-diketone is highly effective.[5][9]

Caption: Workflow for the one-pot synthesis of the target compound.

Field-Proven Experimental Protocol: One-Pot Synthesis

This protocol is adapted from established procedures for the synthesis and subsequent bromination of N-aryl pyrazoles.[5][10]

Rationale: This one-pot method is efficient as it avoids the isolation and purification of the intermediate pyrazole. The initial Knorr condensation is acid-catalyzed to facilitate the formation of the hydrazone intermediate, which then cyclizes.[8] The subsequent bromination is highly regioselective for the electron-rich C4 position of the pyrazole ring. N-Bromosaccharin or N-Bromosuccinimide (NBS) are effective and easy-to-handle brominating agents.[5]

Step-by-Step Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dichlorophenylhydrazine (1.77 g, 10 mmol, 1.0 eq.) and acetylacetone (1.00 g, 10 mmol, 1.0 eq.) in ethanol (30 mL).

-

Condensation: Add 3-4 drops of glacial acetic acid as a catalyst. Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

-

Bromination: Cool the reaction mixture to room temperature. Add N-Bromosuccinimide (NBS) (1.87 g, 10.5 mmol, 1.05 eq.) portion-wise over 10 minutes. Note: The reaction may be mildly exothermic.

-

Reaction Completion: Stir the mixture at room temperature for an additional 3-5 hours, or until TLC analysis indicates the complete formation of the brominated product.

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: Purify the crude solid by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies almost entirely in the reactivity of its carbon-bromine bond . This bond serves as a versatile linchpin for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Core Reactivity: Palladium-Catalyzed Cross-Coupling

The C4-Br bond is readily activated by a palladium(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a flagship example, allowing for the introduction of new aryl or heteroaryl groups.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a pre-formed complex like Pd(PPh₃)₄.

-

Ligand: The choice of phosphine ligand is critical. For sterically hindered substrates like our N-(2,6-dichlorophenyl) derivative, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, or tricyclohexylphosphine) are often necessary. These ligands stabilize the palladium center and facilitate the reductive elimination step, which can be slow for hindered substrates.[11]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step, activating the boronic acid partner.[12]

Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling the title compound with an arylboronic acid.

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), combine this compound (292 mg, 1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (K₂CO₃) (276 mg, 2.0 mmol, 2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction Execution: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the 4-aryl-1-(2,6-dichlorophenyl)-1H-pyrazole product.[13]

PART 4: Applications in Drug Discovery and Research

The 1,4-disubstituted pyrazole scaffold is a cornerstone in modern drug design. The ability to functionalize the C4 position of this compound allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.

-

Kinase Inhibitors: Many approved kinase inhibitors feature a central heterocyclic core from which various recognition motifs are projected into the ATP-binding pocket. The N-(2,6-dichlorophenyl) group can act as a "hinge-binding" element, while the group installed at the C4-position via cross-coupling can be tailored to interact with other regions of the kinase, enhancing selectivity.

-

GPCR Ligands: The rigid pyrazole core is useful for creating conformationally constrained ligands for G-protein coupled receptors (GPCRs), where precise positioning of substituents is key to achieving agonist or antagonist activity.

-

Agrochemicals: Phenylpyrazole derivatives are famously used as insecticides. The structural motifs present in the title compound are analogous to those found in potent agrochemicals, suggesting its potential as an intermediate in this field as well.[2]

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a hazard assessment can be made based on its functional groups.

-

Hazard Classification (Predicted):

-

Handling Precautions:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, or vapors.[14]

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

-

Personal Protective Equipment (PPE):

-

Wear standard nitrile gloves, a lab coat, and chemical safety goggles.[1]

-

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. The compound should be treated as hazardous chemical waste.

References

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

- Wei, Y., & Sha, Q. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Synthesis, 45(03), 413–420.

- Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.

-

Sha, Q., & Wei, Y. (2013). An Efficient One-Pot Synthesis of 3,5-Diaryl-4-bromopyrazoles by 1,3-Dipolar Cycloaddition of In Situ Generated Diazo Compounds and 1-Bromoalk-1-ynes. Organic Chemistry Portal. [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

Alinezhad, H., Tajbakhsh, M., & Zare, M. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. [Link]

- Zhong, G-F., et al. (2006). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E62(12), o5612-o5613.

-

ResearchGate. Knorr pyrazole synthesis. [Link]

-

Chatterjee, J., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]

- Philippe, M. M., et al. (2001). 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E, E57(6), o565-o566.

-

PubChem. 4-Bromopyrazole. [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]

-

ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

-

Handy, S. T., & Zhang, Y. (2006). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. ResearchGate. [Link]

-

Zhang, T., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

-

Krueger, K. L., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles. Semantic Scholar. [Link]

-

Beneteau, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

SpectraBase. 6-bromo-4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2-(4-methoxyphenyl)quinoline. [Link]

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-methoxybenzylideneamino)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. scielo.org.mx [scielo.org.mx]

- 6. mdpi.com [mdpi.com]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. name-reaction.com [name-reaction.com]

- 9. researchgate.net [researchgate.net]

- 10. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions | Journal of the Mexican Chemical Society [jmcs.org.mx]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

An In-Depth Technical Guide to 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole

This guide provides a comprehensive technical overview of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole, a heterocyclic compound of significant interest in contemporary chemical research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document details the molecule's structural characteristics, physicochemical properties, and its emerging role as a versatile building block in medicinal chemistry.

Introduction: The Significance of Substituted Pyrazoles

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmacologically active agents.[1][2] Its unique electronic properties and synthetic tractability make it a "privileged structure" for the design of novel therapeutics targeting a diverse range of biological pathways.[3] The strategic functionalization of the pyrazole ring, as seen in this compound, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of candidate molecules.[4] This particular derivative, with its distinct substitution pattern, provides a key intermediate for creating complex molecular architectures with potential applications in oncology, infectious diseases, and central nervous system disorders.[4]

Molecular Structure and Physicochemical Properties

The molecular integrity of a compound is the bedrock of its chemical behavior and biological activity. Here, we dissect the structural and physical characteristics of this compound.

Molecular Structure

The structure of this compound is characterized by a central pyrazole ring, which is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at the 4-position with a bromine atom, and at the 1-position with a 2,6-dichlorophenyl group.

Key Structural Features:

-

Pyrazole Core: The aromatic pyrazole ring provides a stable, planar scaffold.

-

Bromo Substituent: The bromine atom at the C4 position serves as a versatile synthetic handle, enabling a variety of cross-coupling reactions to introduce further molecular complexity.

-

Dichlorophenyl Group: The 2,6-dichloro substitution pattern on the phenyl ring introduces significant steric hindrance. This steric bulk influences the molecule's conformation, restricting the rotation around the C-N bond that connects the phenyl and pyrazole rings. This conformational rigidity can be a critical design element in drug development, as it can pre-organize the molecule for optimal interaction with a biological target.

Caption: 2D representation of this compound.

Physicochemical Data Summary

Quantitative data provides a clear and concise summary of the compound's key physical and chemical properties.

| Property | Value | Source |

| Molecular Formula | C₉H₅BrCl₂N₂ | [5] |

| Molecular Weight | 291.96 g/mol | [6] |

| CAS Number | 1215205-65-4 | [5] |

| Appearance | Solid (form may vary) | |

| Predicted Boiling Point | 381.1±37.0 °C | [6] |

| Predicted Density | 1.755±0.06 g/cm³ | [6] |

Synthesis and Characterization: A Methodological Approach

The reliable synthesis and rigorous characterization of this compound are paramount for its application in research and development. This section outlines a general synthetic strategy and the analytical techniques required for its validation.

General Synthetic Protocol

The synthesis of substituted pyrazoles often involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or a functional equivalent.[1] A plausible synthetic route to the title compound is outlined below.

Step-by-Step Methodology:

-

Hydrazine Formation: The synthesis typically begins with the formation of 2,6-dichlorophenylhydrazine from 2,6-dichloroaniline. This is a standard transformation that can be achieved via diazotization followed by reduction.

-

Cyclocondensation Reaction: The resulting 2,6-dichlorophenylhydrazine is then reacted with a suitable three-carbon building block that will ultimately form the pyrazole ring. A common choice is a halogenated α,β-unsaturated aldehyde or ketone.

-

Bromination: If the pyrazole ring is not already brominated from the starting materials, a subsequent electrophilic bromination step is required. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS) or bromine in a suitable solvent.

-

Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the final, high-purity compound.

Caption: Generalized synthetic workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a battery of analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure. The proton NMR will show characteristic signals for the aromatic protons on both the pyrazole and dichlorophenyl rings. The carbon NMR will confirm the number and type of carbon atoms present.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which provides confirmation of its elemental composition. The isotopic pattern observed will be characteristic of a compound containing both bromine and chlorine atoms.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups and to confirm the overall structure of the molecule.

-

Melting Point Analysis: A sharp and defined melting point is a good indicator of the compound's purity.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a valuable precursor in the synthesis of novel bioactive molecules.

-

Scaffold for Kinase Inhibitors: The pyrazole core is a common feature in many kinase inhibitors, which are a major class of anticancer drugs.[7] The dichlorophenyl group can be designed to interact with specific hydrophobic pockets in the kinase active site, while the bromo substituent allows for the introduction of various side chains to enhance potency and selectivity.

-

Antimicrobial Agents: Pyrazole derivatives have shown promise as antibacterial and antifungal agents.[2][8] The lipophilicity imparted by the dichlorophenyl group can aid in cell membrane penetration, a key factor for antimicrobial activity.

-

Central Nervous System (CNS) Active Compounds: The rigidified structure of this compound can be advantageous in the design of ligands for CNS receptors, where conformational control is often crucial for achieving high affinity and selectivity.

Conclusion

This compound is a strategically designed chemical entity with significant potential in the field of medicinal chemistry. Its well-defined molecular structure, characterized by a versatile brominated pyrazole core and a sterically demanding dichlorophenyl substituent, provides a robust platform for the synthesis of novel and complex molecular architectures. The synthetic accessibility and the potential for diverse chemical modifications underscore its importance as a key building block for the development of next-generation therapeutic agents. A thorough understanding of its synthesis, characterization, and potential applications is essential for any researcher or drug development professional working at the forefront of chemical and pharmaceutical innovation.

References

-

International Laboratory USA. This compound. [Link]

-

The Expanding Role of 4-Bromo-1H-pyrazole in Pharmaceutical Discovery. Pharmaffiliates. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole. [Link]

-

Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 9(13), 1571–1590. [Link]

-

Kumar, A., et al. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 18(10), 12592-12623. [Link]

-

El-Sayed, M. A. A., et al. (2021). Recent advances in the therapeutic applications of pyrazolines. Bioorganic Chemistry, 115, 105238. [Link]

-

de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 638418. [Link]

-

Abdel-Wahab, B. F., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. nbinno.com [nbinno.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 4-Bromo-3-(2,6-dichlorophenyl)-1H-pyrazole CAS#: 1935509-27-5 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole from starting materials

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole

Introduction

The pyrazole nucleus is a cornerstone of modern medicinal and agricultural chemistry, forming the structural core of numerous bioactive compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have made it a privileged scaffold in drug discovery. The title compound, this compound, is a particularly valuable synthetic intermediate. The bromine atom at the C4 position serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions, while the 2,6-dichlorophenyl substituent provides steric and electronic modulation crucial for biological activity. This guide provides a detailed, field-proven methodology for the synthesis of this key building block, focusing on the underlying chemical principles and practical experimental considerations.

Overall Synthetic Strategy

The most efficient and widely adopted strategy for the synthesis of this compound is a two-step sequence. This approach begins with the construction of the pyrazole core via the Knorr pyrazole synthesis, followed by a regioselective electrophilic bromination at the C4 position. This method is reliable, scalable, and utilizes readily available starting materials.

Figure 1: High-level workflow for the two-step synthesis.

Part 1: Synthesis of the Pyrazole Core: 1-(2,6-dichlorophenyl)-1H-pyrazole

Principle and Mechanism: The Knorr Pyrazole Synthesis

The formation of the pyrazole ring is achieved through the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[3][4] In this specific application, (2,6-dichlorophenyl)hydrazine reacts with malondialdehyde, which is conveniently generated in situ from a more stable precursor like 1,1,3,3-tetramethoxypropane or malondialdehyde bis(dimethyl acetal) under acidic conditions.

The mechanism proceeds through two key stages:

-

Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the aldehyde carbonyls, followed by dehydration to form a hydrazone intermediate.

-

Cyclization and Aromatization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic hemiaminal readily eliminates a molecule of water to yield the stable, aromatic pyrazole ring.[5][6]

Figure 2: Reaction mechanism for the Knorr pyrazole synthesis.

Starting Materials

| Reactant | M.W. ( g/mol ) | Role | Notes |

| (2,6-Dichlorophenyl)hydrazine HCl | 213.49 | N-1 Substituent Source | Commercially available.[7] Can be synthesized from 2,6-dichloroaniline.[8] |

| 1,1,3,3-Tetramethoxypropane | 164.20 | 1,3-Dicarbonyl Source | Stable precursor that hydrolyzes to malondialdehyde in situ. |

| Ethanol | 46.07 | Solvent | Common solvent for this condensation. |

| Hydrochloric Acid (conc.) | 36.46 | Catalyst | Facilitates both acetal hydrolysis and dehydration. |

Experimental Protocol: Synthesis of 1-(2,6-dichlorophenyl)-1H-pyrazole

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (2,6-dichlorophenyl)hydrazine hydrochloride (10.67 g, 50.0 mmol).

-

Reagent Addition: Add ethanol (100 mL) to the flask, followed by the slow addition of concentrated hydrochloric acid (5 mL). Stir the resulting suspension.

-

Dicarbonyl Addition: Add 1,1,3,3-tetramethoxypropane (8.21 g, 50.0 mmol) dropwise to the stirred suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

-

Isolation: A precipitate will form. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with water to remove any residual acid.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 1-(2,6-dichlorophenyl)-1H-pyrazole as a white to off-white solid. Dry the product under vacuum. The expected yield is typically in the range of 85-95%.

Part 2: Bromination of 1-(2,6-dichlorophenyl)-1H-pyrazole

Principle and Mechanism: Electrophilic Aromatic Substitution

The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most electron-dense and sterically accessible site, leading to highly regioselective substitution. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation, as it provides a source of electrophilic bromine (Br+) under mild conditions, minimizing over-bromination and side reactions.

The mechanism involves the attack of the π-electrons of the pyrazole ring on the electrophilic bromine atom of NBS. This forms a resonance-stabilized cationic intermediate (a sigma complex). A base (such as succinimide anion or the solvent) then abstracts the proton from the C4 position, restoring the aromaticity of the ring and yielding the final 4-bromo product.

Figure 3: Mechanism of electrophilic bromination at the C4 position.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Role | Notes |

| 1-(2,6-dichlorophenyl)-1H-pyrazole | 213.06 | Substrate | Synthesized in Part 1.[9] |

| N-Bromosuccinimide (NBS) | 177.98 | Brominating Agent | Mild and selective source of electrophilic bromine. |

| Chloroform (CHCl₃) | 119.38 | Solvent | Anhydrous solvent is preferred. |

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Dissolve 1-(2,6-dichlorophenyl)-1H-pyrazole (8.52 g, 40.0 mmol) in chloroform (150 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

Reagent Addition: Add N-Bromosuccinimide (7.12 g, 40.0 mmol, 1.0 equivalent) to the solution in one portion at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil, as NBS can be light-sensitive. Monitor the reaction for the disappearance of the starting material by TLC.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel and wash sequentially with 1 M sodium thiosulfate solution (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid is typically of high purity. If necessary, it can be further purified by recrystallization from hexanes or by flash column chromatography on silica gel to afford this compound as a pure white solid. The expected yield is generally >90%.

Conclusion

The described two-step synthesis provides a reliable and high-yielding pathway to this compound. The initial Knorr condensation efficiently constructs the substituted pyrazole core, which is then cleanly and regioselectively brominated using N-Bromosuccinimide. This protocol is well-established and scalable, making this versatile building block readily accessible for researchers in drug development and materials science, enabling further elaboration into more complex and potentially bioactive molecules.

References

- The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry.

- Knorr pyrazole synthesis. Name-Reaction.com.

- Knorr Pyrazole Synthesis. J&K Scientific LLC.

- The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

- Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).

- 1-(2,6-Dichlorophenyl)-1h-pyrazole. ChemScene.

- 2,4-Dichlorophenylhydrazine hydrochloride synthesis. ChemicalBook.

- (2,6-Dichlorophenyl)hydrazine monohydrochloride. PubChem.

- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. PMC.

- 2,6-Dichlorophenylhydrazine hydrochloride 98. Sigma-Aldrich.

- Phenylhydrazine. Organic Syntheses Procedure.

- 2,6-Dichlorophenylhydrazine hydrochloride 98. Sigma-Aldrich.

- This compound.

- Recent Advances in the Synthesis of Pyrazole Deriv

- Synthesis and Pharmacological Activities of Pyrazole Deriv

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. name-reaction.com [name-reaction.com]

- 4. jk-sci.com [jk-sci.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,6-二氯苯肼 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 2,4-Dichlorophenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. chemscene.com [chemscene.com]

CAS number 1215205-65-4 properties and suppliers

An In-Depth Technical Guide to BI-9564: A Selective BRD9/BRD7 Bromodomain Inhibitor for Epigenetic Research

Introduction

In the landscape of epigenetic research, chemical probes serve as indispensable tools for dissecting the intricate functions of chromatin-modulating proteins. BI-9564 has emerged as a significant chemical probe, offering researchers a potent, selective, and cell-permeable means to investigate the roles of Bromodomain-containing protein 9 (BRD9) and Bromodomain-containing protein 7 (BRD7).[1] Developed through a collaboration between Boehringer Ingelheim and the Structural Genomics Consortium (SGC), BI-9564 provides a valuable asset for studying the biology of the BAF (SWI/SNF) chromatin remodeling complex and its implications in various disease states, notably in acute myeloid leukemia (AML).[2][3] This guide provides a comprehensive overview of BI-9564's properties, mechanism of action, experimental protocols, and suppliers to support its application in research and drug development.

It is important to note that while the query specified CAS number 1215205-65-4, the vast body of scientific literature on selective bromodomain inhibitors for research points to BI-9564, which has the CAS number 1883429-22-8.[4][5]

Physicochemical and Pharmacokinetic Properties

BI-9564 is characterized by its favorable physicochemical and pharmacokinetic profiles, making it suitable for both in vitro and in vivo studies.[2][3] Its properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1883429-22-8 | [4][5] |

| Molecular Formula | C₂₀H₂₃N₃O₃ | |

| Molecular Weight | 353.41 g/mol | |

| Solubility | DMSO: ≥ 7.07 mg/mL (20 mM) 1eq. HCl: 3.53 mg/mL (10 mM) with gentle warming | |

| InChI Key | BJFSUDWKXGMUKA-UHFFFAOYSA-N | |

| SMILES | O=C(N(C)C=C1C2=CC(OC)=C(CN(C)C)C=C2OC)C3=C1C=CN=C3 |

Pharmacokinetic Profile: BI-9564 demonstrates an attractive ADME/PK profile, which is crucial for its utility in animal models.[2][3] Key features include high solubility at physiological pH (pH 6.8), moderate to high metabolic stability in vitro, and low plasma protein binding.[2][3] Furthermore, it does not significantly inhibit major cytochrome P450 enzymes.[2] These properties contribute to its high oral bioavailability and moderate in vivo plasma clearance, enabling effective systemic exposure in animal studies.[2][3]

Mechanism of Action and Selectivity

BI-9564 functions as a potent inhibitor of the bromodomains of BRD9 and, to a lesser extent, BRD7.[1] These proteins are integral components of the mammalian SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[2][6] The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific genomic loci.

BI-9564 competitively binds to the acetyl-lysine binding pocket of the BRD9 bromodomain, preventing its engagement with chromatin. This disruption of BRD9's chromatin localization has been demonstrated in cellular assays like Fluorescence Recovery After Photobleaching (FRAP).[7]

The inhibitory potency and selectivity of BI-9564 have been extensively characterized and are summarized below:

| Target | Binding Affinity (Kd) | IC₅₀ | Source |

| BRD9 | 14 nM (ITC) | 75 nM (AlphaScreen) | [1][2][7] |

| BRD7 | 239 nM (ITC) | 3.4 µM (AlphaScreen) | [1][2][7] |

| CECR2 | 258 nM (ITC) | Not Tested | [2][7] |

| BET Family | > 100 µM | > 100 µM | [1][2][7] |

BI-9564 exhibits remarkable selectivity. It shows over 30-fold selectivity against other non-Class IV bromodomains and is notably inactive against the BET (Bromodomain and Extra-Terminal domain) family of proteins.[7] Furthermore, broad panel screening has revealed minimal off-target activity; at concentrations up to 5 µM, it does not significantly inhibit a panel of 324 kinases, and at 10 µM, it shows minimal interaction with a panel of 55 GPCRs.[1][2][7]

Biological Activity

The inhibitory action of BI-9564 on BRD9 has demonstrated significant biological consequences, particularly in the context of cancer. The proliferation of certain cancer cells, such as the human acute myeloid eosinophilic leukemia cell line EOL-1, is dependent on BRD9.[1] BI-9564 exhibits an anti-proliferative effect on these cells with an EC₅₀ of 800 nM.[1]

In preclinical in vivo models, BI-9564 has shown efficacy in a xenograft model of human AML.[2][3] Oral administration of BI-9564 at 180 mg/kg resulted in a modest but significant survival benefit compared to the control group.[1][2][3]

Experimental Protocols

In Vitro Cell-Based Proliferation Assay

This protocol outlines a general procedure for assessing the anti-proliferative effects of BI-9564 on a cancer cell line, such as EOL-1.

Materials:

-

EOL-1 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

BI-9564 (dissolved in DMSO to create a stock solution)

-

96-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed EOL-1 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare a serial dilution of BI-9564 in complete medium. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the diluted BI-9564 or vehicle control (medium with 0.1% DMSO) to the respective wells.

-

Incubate the plate for an additional 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the EC₅₀ value by plotting the percentage of cell viability against the logarithm of the BI-9564 concentration.

In Vivo Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of BI-9564 in a mouse xenograft model of AML.

Materials:

-

Immunodeficient mice (e.g., NOD/SCID)

-

EOL-1 cells

-

BI-9564

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1]

-

Oral gavage needles

Procedure:

-

Inject EOL-1 cells intravenously into the tail vein of the mice.

-

Allow the leukemia to establish for a predetermined number of days.

-

Randomly assign the mice to treatment and control groups.

-

Prepare the BI-9564 formulation at the desired concentration (e.g., for a 180 mg/kg dose).[1]

-

Administer BI-9564 or the vehicle control orally to the respective groups once daily.

-

Monitor the mice daily for signs of toxicity and tumor burden (e.g., by bioluminescence imaging if using luciferase-expressing cells).

-

Continue treatment for the specified duration.

-

The primary endpoint is typically overall survival.

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the role of the BRD9-containing SWI/SNF complex in gene transcription and how BI-9564 intervenes in this process.

Caption: BI-9564 inhibits BRD9 binding to acetylated histones.

Suppliers

BI-9564 is available from several commercial suppliers for research purposes. A negative control, BI-6354, is also available.[2][3]

Additionally, BI-9564 can be obtained free of charge for research purposes through Boehringer Ingelheim's open innovation portal, opnMe.com.[1]

References

- MedChemExpress. (n.d.). BI-9564 | BRD9/BRD7 Bromodomains Inhibitor.

- opnMe, Boehringer Ingelheim. (n.d.). BRD9 inhibitor I BI-9564.

- Tocris Bioscience. (n.d.). BI 9564 | Bromodomains.

- Structural Genomics Consortium. (n.d.). BI-9564 A chemical probe for BRD9 and BRD7.

- opnMe, Boehringer Ingelheim. (n.d.). BRD9 inhibitor | BI-9564.

- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BI-9564 | Ligand page. Retrieved from IUPHAR/BPS Guide to PHARMACOLOGY website.

- Parchem. (n.d.). 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole.

- BioChemPartner. (n.d.). BI-9564 | 1883429-22-8 | Data Sheet.

- NIH 3D. (n.d.). Crystal structure of the BRD9 bromodomain in complex with BI-9564.

- CAS Common Chemistry. (n.d.). Itaconic acid.

- BPS Bioscience. (n.d.). BI-9564 BRD, BRD9 82064.

- PubMed Central. (2024, March 19). Identification and Development of BRD9 Chemical Probes.

- Xcess Biosciences. (n.d.). BI-9564 - BRD9 Bromodomain Inhibitor. CAS# 1883429-22-8.

- ChemBuyersGuide.com, Inc. (n.d.). United States Biological (Page 58).

- Echemi. (n.d.). This compound for Sale.

- MedChemExpress. (n.d.). BI-9564 (Standard) | BRD9/BRD7 Bromodomains Inhibitor.

- AK Scientific, Inc. (n.d.). CAS#: 1215205-65-4.

- CDH Fine Chemical. (n.d.). ITACONIC ACID CAS NO 97-65-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Agency for Toxic Substances and Disease Registry (US). (2020, July). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).

- PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid | C8H6Cl2O3 | CID 1486.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. 404 | BioChemPartner [m.biochempartner.com]

- 5. xcessbio.com [xcessbio.com]

- 6. Identification and Development of BRD9 Chemical Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BI-9564 | Structural Genomics Consortium [thesgc.org]

- 8. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to the Diverse Biological Activities of Pyrazole Derivatives: Mechanisms, Assays, and Therapeutic Potential

This guide provides an in-depth exploration of the pyrazole scaffold, a cornerstone in medicinal chemistry, and its extensive range of biological activities. We will delve into the core mechanisms of action, present validated experimental protocols for their evaluation, and discuss the structure-activity relationships that drive the therapeutic potential of these versatile heterocyclic compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the pyrazole nucleus in their discovery programs.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its unique electronic properties, ability to act as both a hydrogen bond donor and acceptor, and synthetic tractability have established it as a "privileged scaffold". This means that this core structure can bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects. The strategic functionalization of the pyrazole ring at its various positions allows for the fine-tuning of steric, electronic, and lipophilic properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Anticancer Activity: Targeting Key Oncogenic Pathways

Pyrazole derivatives have emerged as a significant class of anticancer agents, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.

Mechanism of Action: Kinase Inhibition

Many pyrazole-containing drugs function as ATP-competitive inhibitors of protein kinases. The pyrazole core can form crucial hydrogen bonds with the hinge region of the kinase's ATP-binding pocket, a common interaction motif for kinase inhibitors. This inhibition blocks downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Key kinase targets for pyrazole derivatives include:

-

CDKs (Cyclin-Dependent Kinases): Inhibition of CDKs, such as CDK2, leads to cell cycle arrest, preventing cancer cells from progressing through the division cycle.

-

B-Raf Kinase: This is a key enzyme in the MAPK/ERK signaling pathway. Pyrazole derivatives can inhibit mutated forms of B-Raf (like B-RafV600E), which are common drivers in melanoma.

-

VEGFR (Vascular Endothelial Growth Factor Receptor): By inhibiting VEGFR, these compounds can block angiogenesis, the process by which tumors form new blood vessels to sustain their growth.

Signaling Pathway: CDK-Mediated Cell Cycle Regulation

The following diagram illustrates the central role of CDK2 in cell cycle progression and how its inhibition by pyrazole derivatives can induce cell cycle arrest.

Caption: Inhibition of the Cyclin E/CDK2 complex by a pyrazole derivative.

Experimental Workflow: In Vitro Cytotoxicity Assessment

A fundamental step in evaluating novel anticancer compounds is to determine their cytotoxicity against cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Data Summary: IC₅₀ Values of Representative Pyrazole Derivatives

| Compound Class | Target | Cell Line | IC₅₀ (µM) | Reference |

| Phenyl-pyrazole | CDK2/Cyclin A | A549 (Lung) | 0.035 | |

| Pyrazolo[3,4-d]pyrimidine | Src Kinase | K562 (Leukemia) | 0.150 | |

| Fused Pyrazoles | Multiple Kinases | HCT116 (Colon) | 1.2 - 8.5 | |

| Celecoxib Analog | COX-2/Akt | PC-3 (Prostate) | 5.0 |

Anti-inflammatory Activity: COX Inhibition and Beyond

The most well-known application of pyrazole derivatives in this area is as selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib, a diaryl-substituted pyrazole, is a clinically approved nonsteroidal anti-inflammatory drug (NSAID) that exemplifies this class.

Mechanism of Action: Selective COX-2 Inhibition

Pro-inflammatory stimuli trigger the upregulation of the COX-2 enzyme, which is responsible for converting arachidonic acid into prostaglandins (PGs), key mediators of inflammation and pain. The structural difference between the active sites of COX-1 (constitutively expressed for homeostasis) and COX-2 allows for the design of selective inhibitors. Pyrazole derivatives like Celecoxib possess a bulky side group that can fit into a larger, more accommodating side pocket present in the COX-2 active site but not in COX-1, leading to selective inhibition. This selectivity reduces the gastrointestinal side effects associated with non-selective NSAIDs that inhibit COX-1.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol determines the potency and selectivity of a compound for inhibiting COX-1 and COX-2.

-

Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

-

Compound Incubation: Pre-incubate the enzyme with various concentrations of the pyrazole test compound or a reference standard (e.g., Celecoxib) for 15-20 minutes at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.

-

Quantification: The reaction produces prostaglandin E₂ (PGE₂). After a set time (e.g., 10 minutes), stop the reaction and quantify the amount of PGE₂ produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value for both COX-1 and COX-2. The selectivity index is calculated as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher index indicates greater selectivity for COX-2.

Antimicrobial Activity: A Broad-Spectrum Approach

Pyrazole derivatives have demonstrated significant activity against a wide range of pathogenic bacteria and fungi. Their mechanisms are diverse and can involve the inhibition of essential enzymes or the disruption of cell membrane integrity.

Mechanism of Action

While not always fully elucidated, proposed mechanisms for antimicrobial action include:

-

Enzyme Inhibition: Targeting enzymes crucial for microbial survival, such as dihydrofolate reductase or DNA gyrase.

-

Cell Wall Synthesis Disruption: Interfering with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

-

Membrane Disruption: Some lipophilic pyrazole derivatives may intercalate into the microbial cell membrane, disrupting its integrity and leading to cell death.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus (e.g., S. aureus, E. coli, C. albicans) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add the standardized microbial suspension to each well. Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no visible turbidity (growth).

Data Summary: Representative Antimicrobial Activities

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Pyrazole-Chalcone Hybrid | S. aureus (Gram +) | 1.95 - 3.9 | |

| Pyrazole-Chalcone Hybrid | C. albicans (Fungus) | 3.9 - 7.81 | |

| Thiazolyl-Pyrazole | E. coli (Gram -) | 6.25 | |

| Phenylpyrazole | M. tuberculosis | 0.2 - 1.6 |

Other Significant Biological Activities

The versatility of the pyrazole scaffold extends to several other therapeutic areas:

-

Anticonvulsant Activity: Pyrazole derivatives have shown promise in modulating ion channels (e.g., sodium, calcium) or enhancing GABAergic neurotransmission, which are key mechanisms for controlling seizures.

-

Antiviral Activity: Certain pyrazole derivatives have been reported to inhibit viral replication, including against viruses like HIV and Hepatitis C, often by targeting viral enzymes.

-

Herbicidal and Insecticidal Activity: In the agrochemical field, pyrazoles are used to develop potent herbicides and insecticides, demonstrating their broad biological impact.

Conclusion and Future Outlook

The pyrazole nucleus is a remarkably versatile and privileged scaffold in medicinal chemistry and drug discovery. Its derivatives have demonstrated a vast array of biological activities, leading to clinically successful drugs and a rich pipeline of novel therapeutic candidates. The continued exploration of new synthetic methodologies to create diverse pyrazole libraries, coupled with advanced computational and high-throughput screening techniques, will undoubtedly uncover new biological targets and lead to the development of next-generation therapeutics for a wide range of human diseases. The ability to fine-tune the scaffold's properties ensures that pyrazole chemistry will remain a vibrant and highly productive field for years to come.

References

-

Title: Fused Pyrazoles as Kinase Inhibitors Source: Molecules URL: [Link]

-

Title: The Role of the Pyrazole Moiety in Medicinal Chemistry Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: Pyrazole-based compounds as promising anticancer agents Source: RSC Advances URL: [Link]

-

Title: A review on anticancer potential of pyrazole derivatives Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

-

Title: On the anticancer activity of pyrazole derivatives Source: European Journal of Medicinal Chemistry URL: [Link]

Spectroscopic Characterization of 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel heterocyclic compound, 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole. In the dynamic fields of medicinal chemistry and materials science, unambiguous structural elucidation is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings and practical methodologies for acquiring and interpreting the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this specific molecule. While a complete set of experimental spectra for this compound is not widely available in the public domain, this guide offers expertly predicted spectral data based on established principles and data from analogous structures. Furthermore, it provides detailed, field-proven protocols for data acquisition, ensuring that researchers can confidently generate and interpret their own experimental data.

Introduction

This compound is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. The unique substitution pattern on both the pyrazole and phenyl rings suggests that it may exhibit interesting biological activities. Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical research, providing definitive proof of a molecule's identity, purity, and structure. This guide is designed to be a self-contained resource, offering both the "how-to" of data acquisition and the "why" of spectral interpretation for this specific compound.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for the interpretation of its spectroscopic data. The structure of this compound with the IUPAC numbering convention is presented below. This numbering will be used throughout this guide for spectral assignments.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy

3.1.1. Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound.

-

Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).

-

Data Acquisition:

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a standard one-dimensional proton spectrum. A sufficient number of scans (typically 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm in CDCl₃).

-

Integrate the peaks to determine the relative number of protons.

-

3.1.2. Predicted ¹H NMR Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the pyrazole and dichlorophenyl protons. The predicted chemical shifts, multiplicities, and integrations are summarized in the table below.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Justification |

| H3 | 7.8 - 8.2 | Singlet | 1H | The proton at the C3 position of the pyrazole ring is expected to be deshielded due to the electron-withdrawing nature of the adjacent nitrogen atom and the overall aromaticity of the ring. |

| H5 | 7.6 - 8.0 | Singlet | 1H | The proton at the C5 position is also in an electron-deficient environment, leading to a downfield chemical shift. Its exact position relative to H3 will depend on the subtle electronic effects of the dichlorophenyl substituent. |

| H4' | 7.4 - 7.6 | Triplet | 1H | This proton is on the dichlorophenyl ring, flanked by two CH groups. It will appear as a triplet due to coupling with the two adjacent protons (H3' and H5'). |

| H3', H5' | 7.2 - 7.4 | Doublet | 2H | These two protons are chemically equivalent due to the symmetry of the 2,6-dichlorophenyl group. They will appear as a doublet due to coupling with H4'. |

The absence of a proton at the C4 position of the pyrazole ring, due to the bromine substitution, simplifies the spectrum in that region. The singlet nature of the H3 and H5 protons is a key identifying feature.

¹³C NMR Spectroscopy

3.2.1. Experimental Protocol: Standard ¹³C NMR Data Acquisition

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment where all carbon signals appear as singlets.

-

The spectral width should be set to encompass the typical range for carbon atoms in organic molecules (e.g., 0-200 ppm).

-

A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) should be performed to differentiate between CH, CH₂, and CH₃ groups.

-

-

Data Processing: Similar processing steps as for ¹H NMR are applied. The solvent signal is used for chemical shift calibration (e.g., CDCl₃ at 77.16 ppm).

3.2.2. Predicted ¹³C NMR Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on the number of unique carbon atoms and their electronic environments.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Justification |

| C3 | 135 - 145 | Positive | The C3 carbon of the pyrazole ring is expected to be in the aromatic region, deshielded by the adjacent nitrogen. |

| C4 | 90 - 100 | Absent | The C4 carbon is directly attached to the electronegative bromine atom, which will cause a significant upfield shift compared to an unsubstituted pyrazole, but it will still be in a relatively shielded region for an aromatic carbon. |

| C5 | 125 - 135 | Positive | Similar to C3, C5 is part of the aromatic pyrazole ring and will appear in the downfield region. |

| C1' | 135 - 140 | Absent | This is the ipso-carbon of the dichlorophenyl ring, attached to the pyrazole nitrogen. |

| C2', C6' | 130 - 138 | Absent | These carbons are directly bonded to the electronegative chlorine atoms, leading to a downfield shift. |

| C3', C5' | 128 - 132 | Positive | These are protonated aromatic carbons. |

| C4' | 125 - 130 | Positive | This is the para-carbon of the dichlorophenyl ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.

4.1. Experimental Protocol: Acquiring an IR Spectrum

-

Sample Preparation:

-

KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is a simpler and often preferred method.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the instrument and record the spectrum. The instrument software will automatically ratio the sample spectrum to the background.

-

The typical range for mid-IR spectroscopy is 4000-400 cm⁻¹.

-

4.2. Predicted IR Spectrum and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic rings and the carbon-halogen bonds.

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100 - 3200 | Aromatic C-H stretch | Medium to Weak |

| 1550 - 1600 | C=N and C=C stretching (pyrazole ring) | Medium to Strong |

| 1450 - 1500 | C=C stretching (phenyl ring) | Medium to Strong |

| 1000 - 1100 | C-Cl stretch | Strong |

| 500 - 600 | C-Br stretch | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable structural clues.

5.1. Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a molecular ion (M⁺˙) and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

5.2. Predicted Mass Spectrum and Fragmentation

A key feature of the mass spectrum of this compound will be the isotopic pattern of the molecular ion due to the presence of bromine and chlorine, both of which have multiple common isotopes.

-

Molecular Ion (M⁺˙): The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks in this cluster will be at m/z values corresponding to the different combinations of these isotopes. The nominal molecular weight is approximately 322 g/mol .

-

Fragmentation: The molecular ion is expected to undergo fragmentation, and some plausible fragmentation pathways are outlined below.

Figure 2: Predicted major fragmentation pathways for this compound in EI-MS.

Interpretation of Key Fragments:

-

Loss of a bromine radical (•Br): This is a common fragmentation for bromo-compounds and would result in a significant peak at [M-79]⁺ and [M-81]⁺.

-

Cleavage of the N-C bond: The bond between the pyrazole nitrogen and the dichlorophenyl ring can cleave, leading to fragment ions corresponding to the dichlorophenyl cation and the 4-bromopyrazole cation.

Summary and Conclusion

The spectroscopic characterization of this compound relies on the combined application of NMR, IR, and MS techniques. This guide provides a comprehensive roadmap for researchers to acquire and interpret the necessary data. The key identifying features to look for are:

-

¹H NMR: Two singlets for the pyrazole protons and a triplet and a doublet for the dichlorophenyl protons.

-

¹³C NMR: The characteristic upfield shift of the bromine-bearing carbon (C4) and the distinct signals for the chlorinated carbons.

-

IR: Strong absorptions corresponding to C-Cl and C-Br stretching, in addition to the aromatic ring vibrations.

-

MS: A complex isotopic pattern for the molecular ion and characteristic fragment ions resulting from the loss of bromine and cleavage of the N-phenyl bond.

By following the protocols and interpretative guidance provided herein, researchers can confidently and accurately elucidate the structure of this compound, a crucial step in advancing their scientific investigations.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

-

Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

-

Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. [Link]

A-Z Guide to Solubility Profiling: 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole as a Case Study for Novel Drug Candidates

Abstract

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges, with poor aqueous solubility being a primary cause of compound attrition.[1][2] An accurate understanding of a compound's solubility profile across various solvents and pH conditions is not merely a characterization step; it is a critical determinant of its ultimate success.[3][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the solubility assessment of NCEs. Using 4-Bromo-1-(2,6-dichlorophenyl)-1H-pyrazole (CAS: 1215205-65-4)[5] as a representative NCE with limited public solubility data, we will establish a practical workflow from theoretical prediction to rigorous experimental determination. This document details the principles behind solubility, provides a gold-standard experimental protocol, and explains how to interpret the resulting data to make informed decisions in the drug development pipeline.

Introduction: The Central Role of Solubility in Drug Discovery

In the initial phases of drug discovery, thousands of molecules are synthesized and screened for biological activity.[3] However, potent bioactivity is meaningless if the compound cannot reach its target in the body. Solubility is the gatekeeper to bioavailability for orally administered drugs, as a compound must first dissolve in the gastrointestinal fluids to be absorbed into the bloodstream.[1][4]

Insufficient solubility can lead to a cascade of development-hindering issues:

-

Erroneous Bioassay Results: Compound precipitation in in-vitro assays can lead to underestimated potency and misleading structure-activity relationships (SAR).[4]

-

Poor Bioavailability: Low solubility often correlates with low and erratic absorption, making consistent therapeutic dosing impossible.[1]

-

Formulation & Dosing Challenges: Developing a stable and effective dosage form for a poorly soluble drug is complex and costly.[2]

-

Increased Attrition Rates: Compounds with poor physicochemical properties, especially solubility, have a significantly higher risk of failure during preclinical and clinical development.[6]

Given these stakes, determining the solubility of a lead compound is a foundational step. This guide uses this compound to illustrate the process.

Physicochemical Analysis & Solubility Prediction

Before any wet lab work commences, a thorough analysis of the molecule's structure provides critical insights into its likely behavior. The principle of "like dissolves like" is the cornerstone of this predictive exercise.[7]

Molecular Structure: this compound

-

Formula: C₉H₅BrCl₂N₂[5]

-

Molecular Weight: 291.96 g/mol [5]

-

Core Components:

-

Pyrazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms. While the nitrogen atoms can act as hydrogen bond acceptors, the ring itself is relatively nonpolar.

-

Dichlorophenyl Group: The benzene ring substituted with two chlorine atoms is bulky and highly lipophilic (fat-loving). This group significantly increases the molecule's nonpolar character.

-

Bromo Group: The bromine atom further contributes to the molecule's lipophilicity and molecular weight.

-

Predicted Solubility Profile: Based on its structure, this compound is predicted to be a hydrophobic, largely nonpolar molecule. This leads to the following hypotheses:

-

Aqueous Solubility: Expected to be very low. The molecule lacks significant hydrogen bond donating groups and its large, nonpolar surface area is unfavorable for interaction with polar water molecules.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Expected to have high solubility. These solvents can effectively solvate the molecule without the energetic penalty of disrupting a strong hydrogen-bonding network like water's.

-

Nonpolar Organic Solvents (e.g., Toluene, Dichloromethane): Expected to have moderate to high solubility.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Expected to have low to moderate solubility. While these solvents have a polar hydroxyl group, their overall character is less polar than water, and they can better accommodate the nonpolar regions of the molecule.

This predictive analysis is invaluable for selecting appropriate solvents for synthesis, purification, and initial formulation efforts. However, prediction is not a substitute for measurement.[8]

Gold-Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The most reliable method for determining the intrinsic, thermodynamic solubility of a compound is the Shake-Flask method.[9][10] This technique measures the equilibrium concentration of a solute in a solvent at a specific temperature, representing the true saturation point.

Principle: An excess amount of the solid compound is agitated in a chosen solvent for an extended period until the concentration of the dissolved compound in the liquid phase reaches a constant value. This indicates that equilibrium has been established between the undissolved solid and the saturated solution.

Required Equipment and Reagents

| Category | Item | Purpose |

| Hardware | Orbital Shaker with Temperature Control | Ensures constant agitation and temperature for reaching equilibrium. |

| Analytical Balance | Accurate weighing of the compound. | |

| Centrifuge | To pellet undissolved solids post-equilibration. | |

| HPLC-UV or UPLC-MS System | For accurate quantification of the dissolved compound. | |

| Glassware & Consumables | 2 mL Glass Vials with Screw Caps | To hold the compound-solvent mixtures. |

| Micropipettes (P20, P200, P1000) | For accurate liquid handling. | |

| Syringe Filters (0.22 µm PVDF or PTFE) | To remove undissolved particulates before analysis. | |

| HPLC Vials | For analysis of the final samples. | |

| Chemicals | This compound | The test compound (solute). |

| Selected Solvents (e.g., Water, PBS pH 7.4, DMSO, Ethanol) | The solvents of interest. | |